



# Application Notes: Csf1R-IN-9 in Combination with Immunotherapy

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|----------------------|------------|-----------|
| Compound Name:       | Csf1R-IN-9 |           |
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#### Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype.[1] These M2-polarized TAMs promote tumor growth, angiogenesis, and metastasis while actively suppressing anti-tumor immune responses, thereby limiting the efficacy of immunotherapies like immune checkpoint inhibitors.[2][3][4]

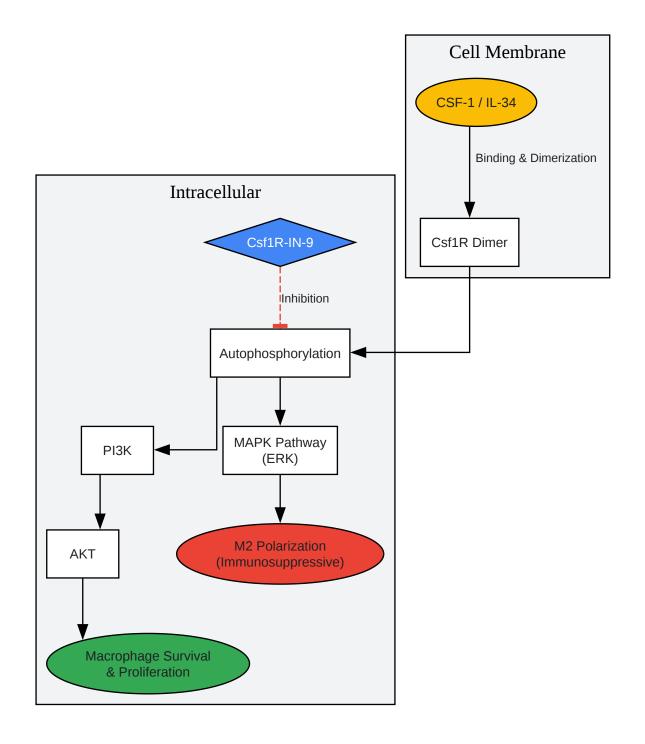
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as CD115, is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of macrophages.[4][5] Its ligands, CSF-1 and IL-34, are often secreted by tumor cells, leading to the recruitment and polarization of TAMs towards the pro-tumoral M2 phenotype.[3][6] Csf1R-IN-9 is a potent and selective small molecule inhibitor of Csf1R kinase activity. By targeting the Csf1R signaling axis, Csf1R-IN-9 offers a promising strategy to remodel the immunosuppressive TME and enhance the efficacy of cancer immunotherapies.[7]

### Mechanism of Action of Csf1R-IN-9

**Csf1R-IN-9** exerts its effect by competitively binding to the ATP-binding pocket of the Csf1R intracellular kinase domain. This action blocks the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades.[4][8] The primary pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for macrophage survival, and the MAPK pathway, which is involved in proliferation and functional activity.[6][9]



By disrupting these signals, **Csf1R-IN-9** can deplete the population of M2-like TAMs and/or reprogram the remaining TAMs towards a more pro-inflammatory, anti-tumoral M1-like phenotype.[2]



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Caption: Csf1R signaling pathway and the inhibitory action of Csf1R-IN-9.





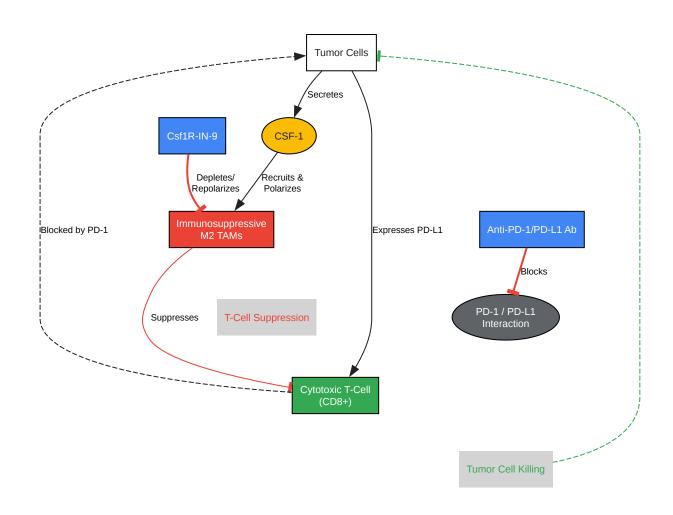


Rationale for Combination Therapy with Immunotherapy

The primary rationale for combining **Csf1R-IN-9** with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies, is to overcome the immunosuppressive barrier erected by TAMs.[5][10]

- TAM Depletion/Repolarization: Csf1R-IN-9 reduces the number of immunosuppressive M2
   TAMs in the TME.[11] This alleviates the suppression of T-cell activity.
- Enhanced T-Cell Infiltration and Function: By creating a more pro-inflammatory environment,
   Csf1R inhibition can lead to increased infiltration and activation of cytotoxic CD8+ T-cells
   within the tumor.[11][12]
- Synergistic Anti-Tumor Effect: ICIs work by releasing the "brakes" on T-cells, allowing them
  to attack cancer cells. However, their effectiveness is limited if T-cells cannot penetrate the
  tumor or are suppressed by other cells like TAMs. By removing the TAM-mediated
  suppression, Csf1R-IN-9 allows the ICI-unleashed T-cells to function more effectively,
  leading to a potent synergistic anti-tumor response.[13][14] Preclinical studies combining
  Csf1R inhibitors with anti-PD-1 therapy have demonstrated significant tumor regression even
  in established tumors.[11][13]





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Caption: Synergistic mechanism of Csf1R-IN-9 and checkpoint inhibitors.

## **Data Presentation**

The following tables summarize the properties of **Csf1R-IN-9** and representative data from studies using Csf1R inhibitors, illustrating the expected biological outcomes of targeting this pathway in a therapeutic context.

Table 1: In Vitro Activity of Csf1R-IN-9



| Parameter               | Value    | Cell Line    | Reference |
|-------------------------|----------|--------------|-----------|
| Csf1R Inhibition (IC50) | 0.028 μΜ | Enzyme Assay | [7]       |

| Csf1R Phosphorylation Inhibition (IC<sub>50</sub>) | 0.005 μM | THP-1 cells |[7] |

Table 2: Representative In Vivo Effects of Csf1R Inhibition in Combination with Anti-PD-1 (Data is representative of the drug class, based on preclinical pancreatic cancer models)

| Treatment<br>Group | Tumor Burden<br>(% of control) | Total TAMs (%<br>of CD45+) | M1/M2 Ratio<br>(MHCIIhi/CD20<br>6hi) | CD8+ T-Cell<br>Infiltration (%<br>of CD45+) |
|--------------------|--------------------------------|----------------------------|--------------------------------------|---|
| Vehicle<br>Control | 100%                           | 45%                        | 0.2                                  | 5%  |
| Anti-PD-1          | 85%                            | 43%                        | 0.2                                  | 8%  |
| Csf1R Inhibitor    | 60%                            | 15%                        | 1.5                                  | 12%   |

| Csf1R Inhibitor + Anti-PD-1 | 20% | 12% | 1.8 | 25% |

Note: This table is a qualitative representation based on findings reported in studies such as those by Zhu et al. and others, demonstrating the synergistic effects of combining Csf1R blockade with checkpoint inhibition.[11]

## **Experimental Protocols**

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of **Csf1R-IN-9** combined with an anti-PD-1 antibody in a syngeneic mouse model (e.g., MC38 colon adenocarcinoma or Pan02 pancreatic cancer in C57BL/6 mice).

#### 1. Materials:

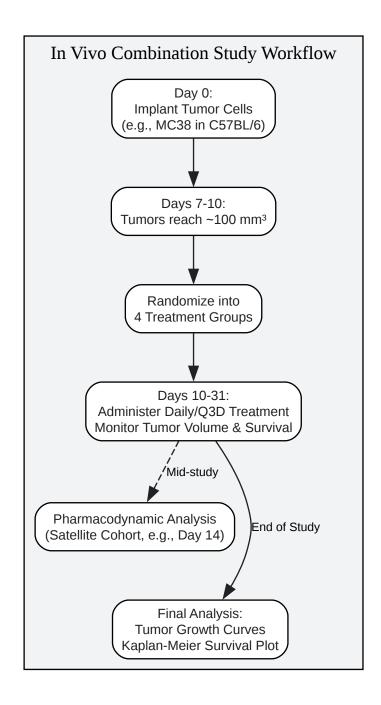
• Csf1R-IN-9 (formulated for in vivo use, e.g., in 0.5% methylcellulose)



- In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14) and isotype control IgG
- Syngeneic tumor cells (e.g., MC38)
- 6-8 week old immunocompetent mice (e.g., C57BL/6)
- Sterile PBS, syringes, calipers
- 2. Experimental Procedure:
- Tumor Implantation: Subcutaneously inject 1 x  $10^6$  MC38 cells in 100  $\mu$ L sterile PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Begin measuring tumor volume three times per week using calipers once tumors are palpable. Volume (mm³) = (Length x Width²)/2.
- Randomization: When average tumor volume reaches ~100 mm³, randomize mice into four treatment groups (n=10 mice/group):
  - Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily) + Isotype Control IgG (i.p., every 3 days)
  - Group 2: Vehicle Control + Anti-PD-1 Ab (10 mg/kg, i.p., every 3 days)
  - Group 3: Csf1R-IN-9 (e.g., 25-50 mg/kg, oral gavage, daily) + Isotype Control IgG
  - Group 4: Csf1R-IN-9 + Anti-PD-1 Ab
- Treatment: Administer treatments for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
- Endpoints:
  - Primary: Monitor tumor growth and overall survival. Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of morbidity appear.
  - Secondary (Satellite Cohort): At a specified time point (e.g., Day 14), euthanize a subset of mice (n=3-5/group) to collect tumors and spleens for pharmacodynamic analysis (see



Protocol 2).



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Caption: Experimental workflow for an in vivo combination therapy study.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

## Methodological & Application





This protocol describes the processing of tumors from Protocol 1 to analyze changes in macrophage and T-cell populations.

- 1. Materials:
- Tumor dissociation kit (e.g., Miltenyi Biotec) or collagenase/DNase solution
- 70 µm cell strainers
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
- Fc Block (anti-mouse CD16/32)
- Live/Dead stain (e.g., Zombie Aqua™)
- Fluorochrome-conjugated antibodies (see panel below)
- Flow cytometer
- 2. Antibody Panel Example:



| Marker           | Fluorochrome | Cell Type                          |
|------------------|--------------|------------------------------------|
| CD45             | BUV395       | All leukocytes                     |
| CD11b            | APC-Cy7      | Myeloid cells                      |
| F4/80            | PE-Cy7       | Macrophages                        |
| Ly6G             | PerCP-Cy5.5  | Neutrophils (dump)                 |
| Ly6C             | BV605        | Monocytes                          |
| MHC-II (I-A/I-E) | FITC         | M1-like TAMs, antigen presentation |
| CD206            | PE           | M2-like TAMs                       |
| CD3              | BV786        | T-cells                            |
| CD4              | BV421        | Helper T-cells                     |
| CD8a             | APC          | Cytotoxic T-cells                  |

#### | PD-1 | BV650 | Exhausted/Activated T-cells |

#### 3. Staining Procedure:

- Single-Cell Suspension: Mince fresh tumor tissue and digest using a tumor dissociation kit according to the manufacturer's protocol to create a single-cell suspension.
- Filtration: Pass the suspension through a 70 μm cell strainer.
- RBC Lysis: If necessary, treat with RBC Lysis Buffer for 5 minutes at room temperature.
   Wash with FACS buffer.
- · Cell Count: Count viable cells.
- Live/Dead Staining: Resuspend ~2x10<sup>6</sup> cells in PBS and stain with a viability dye for 20 minutes at room temperature, protected from light. Wash with FACS buffer.



- Fc Block: Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.
- Surface Staining: Add the antibody cocktail to the cells and incubate for 30 minutes on ice, protected from light.
- Wash & Acquisition: Wash cells twice with FACS buffer. Resuspend in 300  $\mu$ L of FACS buffer and acquire data on a flow cytometer.
- 4. Gating Strategy:
- · Gate on single cells (FSC-A vs FSC-H).
- Gate on live cells (negative for viability dye).
- Gate on leukocytes (CD45+).
- From CD45+ cells, gate on myeloid (CD11b+) and lymphoid (CD3+) populations.
- Myeloid Analysis: From CD11b+ cells, gate on macrophages (F4/80+). Analyze macrophage population for M1-like (MHC-IIhi) and M2-like (CD206hi) phenotypes.
- Lymphoid Analysis: From CD3+ cells, gate on CD4+ and CD8+ T-cell populations. Analyze for expression of activation/exhaustion markers like PD-1.

Protocol 3: In Vitro Macrophage Polarization Assay

This protocol assesses the direct effect of **Csf1R-IN-9** on the polarization of bone marrow-derived macrophages (BMDMs).

- 1. Materials:
- Bone marrow from C57BL/6 mice
- Recombinant mouse M-CSF (for M0 generation)
- Recombinant mouse IL-4 and IL-13 (for M2 polarization)



- LPS and IFN-y (for M1 polarization)
- Csf1R-IN-9 and vehicle control (DMSO)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers)

#### 2. Procedure:

- BMDM Generation: Harvest bone marrow from mouse femurs and tibias. Culture cells for 7 days in medium supplemented with 20 ng/mL M-CSF to differentiate into M0 macrophages.
- Polarization and Treatment:
  - Plate M0 macrophages in 6-well plates.
  - Treat with **Csf1R-IN-9** (e.g., 0.01, 0.1, 1  $\mu$ M) or vehicle for 2 hours.
  - Add polarizing cytokines:
    - M2 Polarization: IL-4 (20 ng/mL) + IL-13 (20 ng/mL)
    - M1 Polarization (Control): LPS (100 ng/mL) + IFN-y (20 ng/mL)
    - M0 Control: No additional cytokines.
- Incubation: Culture for 24-48 hours.
- Analysis:
  - qRT-PCR: Harvest cells, extract RNA, and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Il12b) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).
  - Flow Cytometry: Analyze surface marker expression (e.g., CD206, MHC-II) as described in Protocol 2.
  - ELISA: Analyze supernatants for cytokine secretion (e.g., IL-10, IL-12).



Expected Results: Treatment with **Csf1R-IN-9** is expected to suppress the M-CSF-dependent survival of M0 macrophages and inhibit their polarization towards an M2 phenotype upon stimulation with IL-4/IL-13, as evidenced by decreased expression of Arg1 and CD206.

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